“1-Isobutyl-1H-pyrazole” is a chemical compound with the CAS Number: 725746-81-6 . It has a molecular weight of 124.19 and its IUPAC name is 1-isobutyl-1H-pyrazole . It is usually in liquid form .
The synthesis of pyrazole derivatives, such as 1-Isobutyl-1H-pyrazole, has been achieved using various methods . One of the most commonly used methods is the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with isobutylamine and ethyl glyoxylate .
The molecular structure of 1-Isobutyl-1H-pyrazole is represented by the InChI Code: 1S/C7H12N2/c1-7(2)6-9-5-3-4-8-9/h3-5,7H,6H2,1-2H3 . The compound has a molecular weight of 124.19 .
Pyrazole derivatives, including 1-Isobutyl-1H-pyrazole, have been synthesized using various chemical reactions . These reactions include a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .
1-Isobutyl-1H-pyrazole is a liquid at room temperature . It is stored at a temperature between 2-8°C in a sealed, dry environment .
1-Isobutyl-1H-pyrazole is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure that includes two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The molecular formula for 1-isobutyl-1H-pyrazole is C7H10N2, indicating its composition of seven carbon atoms, ten hydrogen atoms, and two nitrogen atoms.
1-Isobutyl-1H-pyrazole can be synthesized through various chemical reactions involving hydrazine derivatives and carbonyl compounds. It is often derived from the cyclocondensation of isobutyl hydrazine with suitable carbonyl precursors.
This compound falls under the category of pyrazoles, which are classified as heterocycles due to the presence of nitrogen atoms in their ring structure. Pyrazoles are further categorized based on their substitution patterns and functional groups attached to the ring.
The synthesis of 1-isobutyl-1H-pyrazole typically involves the cyclocondensation reaction between isobutyl hydrazine and a 1,3-dicarbonyl compound. This method is favored for its efficiency and ability to produce high yields of the desired product.
The molecular structure of 1-isobutyl-1H-pyrazole consists of a pyrazole ring with an isobutyl group attached at one nitrogen atom. This configuration contributes to its unique chemical properties and reactivity.
1-Isobutyl-1H-pyrazole can undergo various chemical transformations, including:
The choice of reagents and conditions significantly influences the outcome of these reactions, including yield and selectivity.
The mechanism of action for compounds like 1-isobutyl-1H-pyrazole often involves interaction with biological targets such as enzymes or receptors. The presence of the pyrazole moiety allows it to form stable complexes with various biomolecules, which can inhibit or modulate their activity.
In biological systems, 1-isobutyl-1H-pyrazole may interact with specific protein targets through hydrogen bonding or hydrophobic interactions, leading to altered biochemical pathways that could have therapeutic implications.
Research indicates that derivatives of pyrazole exhibit significant biological activities, including anti-inflammatory and anticancer effects, making them valuable in drug development .
1-Isobutyl-1H-pyrazole has several applications in scientific research:
The pyrazole core, a five-membered diazole heterocycle with adjacent nitrogen atoms, represents one of medicinal chemistry's most versatile scaffolds. Its journey began in 1959 with the isolation of 1-pyrazolyl-alanine from watermelon seeds, marking the first naturally occurring pyrazole derivative [3]. The seminal synthesis of antipyrine (a pyrazolone derivative) in 1883 by Knorr catalyzed intensive exploration of pyrazole-based analgesics and antipyretics [1]. This historical foundation paved the way for 1-Isobutyl-1H-pyrazole as a structurally specialized derivative, where the isobutyl (2-methylpropyl) group confers distinctive steric and pharmacokinetic properties absent in simpler N-alkyl analogues.
The privileged status of pyrazole derivatives in drug discovery is evidenced by over 14 FDA-approved drugs containing this heterocycle, with most approvals occurring post-2016 [2]. Notable examples include the anticancer agents crizotinib and enasidenib, the anti-inflammatory celecoxib, and the antidepressant sildenafil. Within this chemical landscape, 1-Isobutyl-1H-pyrazole has emerged as a strategic building block, particularly in kinase inhibitor development. Its isobutyl substitution pattern enables optimal target engagement by balancing lipophilicity and steric bulk, facilitating penetration into hydrophobic enzyme pockets while maintaining metabolic stability—a critical advancement over early N-methyl or N-phenyl pyrazole drugs that faced limitations in bioavailability or off-target effects [6].
Table 1: Historical Milestones in Pyrazole-Based Drug Development
Year | Development | Significance |
---|---|---|
1883 | Synthesis of antipyrine | First therapeutic pyrazolone derivative (analgesic/antipyretic) [1] |
1959 | Isolation of 1-pyrazolyl-alanine | First natural pyrazole identified from watermelon seeds [3] |
1998 | Celecoxib approval | Validation of pyrazole as COX-2 selective NSAID scaffold [6] |
2011 | Crizotinib approval | Pyrazole-based kinase inhibitor for ALK-positive NSCLC [2] |
2020s | Proliferation of 1-alkylpyrazole drugs | Isobutyl and related alkyl substitutions improve pharmacokinetic profiles [6] |
The electronic architecture of 1-Isobutyl-1H-pyrazole features two electronically distinct nitrogen atoms: N1 is "pyrrole-like" (contributes electrons to aromaticity) while N2 is "pyridine-like" (lone pair available for coordination or protonation) [3]. This amphoteric character enables diverse binding modes with biological targets. Introducing the isobutyl group at N1 induces significant steric and electronic modifications:
The isobutyl group's geminal dimethyl configuration provides exceptional metabolic resistance to oxidative N-dealkylation—a common limitation of linear N-alkyl chains. This stability is evidenced in advanced candidates like 4-Iodo-1-isobutyl-1H-pyrazole (CAS: 918487-09-9), where the combination of halogenation and branched alkylation creates a synergistic platform for further functionalization [5] [9]. Computational analyses reveal the isobutyl moiety reduces polar surface area by ~15% compared to N-H pyrazoles, enhancing membrane permeability while maintaining water solubility through weak CH···O bonding interactions—an optimal balance for central nervous system-active agents.
Table 2: Comparative Impact of N1-Substituents on Pyrazole Properties
Substituent | Steric Volume (ų) | log P Contribution | Metabolic Lability | Electronic Effect |
---|---|---|---|---|
H (unsubstituted) | 0 | -0.67 | None | Reference |
Methyl | 22 | -0.10 | Moderate | Weak +I |
Isobutyl | 74 | +1.20 | Low | Moderate +I |
Phenyl | 87 | +2.13 | None | Weak -M |
Cyclopropylmethyl | 68 | +1.15 | Very low | Moderate +I |
1-Isobutyl-1H-pyrazole serves as a versatile template for generating structurally diverse pharmacophore libraries through regioselective functionalization. Its synthetic accessibility enables three strategic diversification points:
Recent synthetic innovations have significantly expanded access to this pharmacophore:
Table 3: Synthetic Methodologies for 1-Isobutyl-1H-pyrazole Derivatives
Method | Key Reagents/Conditions | Regioselectivity | Functional Group Tolerance | Typical Yield |
---|---|---|---|---|
Silver-[3+2] cycloaddition | Ag₂CO₃, N-isocyaniminotriphenylphosphorane, 40°C | High (C3,C4,C5 control) | Excellent (halogens, esters, nitriles) | 85-92% |
Iodine-mediated cyclization | I₂, NaHCO₃, RT, 12h | Exclusive C4-iodination | Moderate (sensitive to strong nucleophiles) | 65-78% |
Copper-catalyzed C-H activation | Cu(OAc)₂, phenanthroline, O₂, 100°C | Moderate (C4>C5) | Good (aryl halides, alkyl chains) | 70-85% |
Three-component coupling | Aldehyde, tosylhydrazine, alkyne, K₂CO₃ | High (1,3,5-trisubstituted) | Limited by alkyne stability | 60-82% |
The pharmacological relevance of these libraries is demonstrated in multiple domains:
These advancements establish 1-Isobutyl-1H-pyrazole as a cornerstone for next-generation heterocyclic libraries, combining synthetic versatility with targeted biological relevance across therapeutic areas.
Table 4: Biologically Active 1-Isobutyl-1H-pyrazole Derivatives
Derivative Structure | Biological Target | Potency (IC₅₀/MIC) | Mechanistic Insight |
---|---|---|---|
4-Iodo-1-isobutyl-1H-pyrazole | MRSA ATP synthase | MIC = 8.02 μg/mL | Disrupts membrane potential |
1-(Isobutyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | Topoisomerase I | IC₅₀ = 0.28 μM | Stabilizes TopoI-DNA cleavage complex |
3-(Biphenyl-2-yl)-5-(4-methoxyphenyl)-1-isobutyl-1H-pyrazole | BRAF V600E | IC₅₀ = 7.3 nM | Inhibits MAPK signaling pathway |
1-(Isobutyl)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-aryl-1H-pyrazole-5-carbohydrazide | HDAC1/TopoI | Dual IC₅₀ = 0.19/0.24 μM | Induces cancer cell autophagy |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7